Journal Name:International Journal of Applied Glass Science
Journal ISSN:2041-1286
IF:2.087
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)2041-1294
Year of Origin:0
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:51
Publishing Cycle:
OA or Not:Not
Nano-sized stationary phase packings retained by single-particle frit for microchip liquid chromatography
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.cclet.2023.108806
Modern chromatography is increasingly focused on miniaturization and integration. Compared to conventional liquid chromatography, microfluidic chip liquid chromatography (microchip-LC) has the potential due to its zero-dead volume connection and ease of integration. Nano-sized packings have the potential to significantly enhance separation performance in microchip-LC. However, their application has been hindered by packing difficulties. This study presents a method for packing nano-sized silica particles into a microchannel as the stationary phase. The microchip-LC packed column was prepared by combining the weir and the porous silica single-particle as frit to retain the packing particles. A surface tension-based single-particle picking technique was established to insert porous single-particle frit into glass microchannels. Additionally, we developed a slurry packing method that utilizes air pressure to inject nano-sized packing into the microchannel. Pressure-driven chromatographic separation was performed using this nano-packed column integrated into a glass microchip. The mixture of four PAHs was successfully separated within just 8 minutes using a 5 mm separation channel length, achieving high theoretical plates (106 plates/m). Overall, these findings demonstrate the potential of utilizing nano-sized packings for enhancing chromatographic performance in microchip systems.
Detail
Two new high-temperature molecular ferroelectrics [1,5-3.2.2-Hdabcn]X (X = ClO4−, ReO4−)
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.cclet.2023.108809
Molecular ferroelectrics have attracted much attention because of their excellent piezoelectricity, mechanical workability, and second harmonic effect. Here, we successfully prepared two molecular ferroelectrics [1,5-3.2.2-Hdabcn]X (X = ClO4−, 1; ReO4−, 2) by reactions of a quasi-spherical amine 1,5-diazabicycle[3.2.2]nonane (1.5-3.2.2-dabcn) with HX aqueous solution. Compounds 1 and 2 undergo high-temperature phase transitions at 381 K (1) and 396 K (2). Before and after the phase transition, they crystallize in the polar point group mm2, and the centrosymmetric point groups mmm and 4/mmm, respectively. According to Aizu rules, these two compounds experience mmmFmm2 and 4/mmmFmm2 type ferroelectric phase transitions, respectively. The ferroelectricity of both compounds is well expressed in their polycrystalline film at room temperature with low coercive voltages of 13 V for 1 and 25 V for 2. Using piezoelectric force microscopy (PFM), the 180° anti-parallel ferroelectric domains and the reversible polarization switching can be clearly observed in 1 and 2. This high-temperature molecular ferroelectric material has great application potential in flexible materials, biomechanics, intelligent wearables and other fields.
Detail
Copper coordination-driven self-assembly and encapsulation of PCR reagents
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.cclet.2023.108808
Polymerase chain reactions (PCR) are a very important tool for use in cloning, nucleic acid sequencing and diagnostic testing. The storage conditions of PCR reagents are limited to freezing and a lot of mixing steps are needed. In this paper, we report using metal ions to form coordination nanomaterials with the intrinsic components of the PCR reagents including dNTP, DNA primers and DNA polymerase as an integrated PCR reaction system. To complete PCR reactions, users need only to dissolve the coordination nanomaterials with a buffer and add template DNA. A few transition metal ions were screened and Cu2+ was found to be the most effective metal ion for this purpose. Then the encapsulation efficiency of PCR reagents was measured, which can reach close to 100% for the primers and DNA polymerase, but only 10% for dNTP because dNTP was excess. Further study also exhibited this integrated PCR reaction system can be used for DNA detection with a similar detection limit to the normal PCR, and showed good stability of encapsulated PCR nanomaterial after storage for a week.
Detail
Interfacial molecular screening of polyimide dielectric towards high-performance organic field-effect transistors
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.cclet.2023.108796
The compatibility of the gate dielectrics with semiconductors is vital for constructing efficient conducting channel for high charge transport. However, it is still a highly challenging mission to clearly clarify the relationship between the dielectric layers and the chemical structure of semiconductors, especially vacuum-deposited small molecules. Here, interfacial molecular screening of polyimide (Kapton) dielectric in organic field-effect transistors (OFETs) is comprehensively studied. It is found that the semiconducting small molecules with alkyl side chains prefer to form a high-quality charge transport layer on polyimide (PI) dielectrics compared with the molecules without alkyl side chains. On this basis, the fabricated transistors could reach the mobility of 1.2 cm2 V−1 s−1 the molecule with alkyl side chains on bare polyimide dielectric. What is more, the compatible semiconductor and dielectric would further produce a low activation energy (EA) of 3.01 meV towards efficient charge transport even at low temperature (e.g., 100 K, 0.9 cm2 V−1 s−1). Our research provides a guiding scheme for the construction of high-performance thin-film field-effect transistors based on PI dielectric layer at room and low temperatures.
Detail
Recent advances in transition-metal catalyzed nitrene transfer reactions with carbamates
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.cclet.2023.108778
Nitrene transfer reactions are powerful tools in synthetic organic chemistry. In recent years, transition-metal catalyzed nitrene transfer reactions with carbamates as the nitrene precursors have been widely pursued. Such species undergoes facile C−H amination, aziridination, and bifunctionalization of alkenes under the catalysis of different transition metals including Rh, Fe, Ru and others, enabling the efficient construction of various nitrogen-containing molecules. In this review, the recent developments in nitrene transfer reactions with carbamates via N−O bond cleavage were introduced based on different types of reaction, and the key mechanistic information and synthetic applications of the methodologies were discussed.
Detail
Imide-based covalent organic framework with excellent cyclability as an anode material for lithium-ion battery
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cclet.2023.108785
Covalent organic frameworks (COFs) exhibiting reversible redox behaviors have been identified as promising candidates for constructing electrode materials in lithium-ion batteries (LIBs). However, their extensive application has been limited due to finite redox sites and poor structural stability. In this study, we design and synthesize a novel polyimide covalent organic framework (PI-COF) using the traditional solvothermal method and successfully apply it as an anode material for LIBs. The large conjugated structure of PI-COF accelerates charge transfer, while its large surface area provides more active sites, making PI-COF an attractive anode material for LIBs. Furthermore, the PI-COF anode material demonstrates high reversible specific capacity and excellent long-term cycling stability due to its COF characteristics. Specifically, the PI-COF electrodes deliver a specific capacity of 800 mAh/g at a current density of 200 mA/g after 200 cycles, while a specific capacity of 450 mAh/g at a current density of 1000 mA/g is sustained after 800 cycles. The outstanding lithium storage capacity, particularly the satisfactory long-term cycling stability, establishes PI-COF as a promising material for LIBs.
Detail
Chemodivergent annulations of allenyl imides and β,γ-enones switched by nucleophilic phosphine and amine catalysts
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cclet.2023.108777
Nucleophilic phosphine and amine catalyst-switched chemodivergent [4 + 1] and [3 + 3] annulations of allenyl imides and β,γ-enones have been developed, furnishing highly substituted 2-cyclopentenone and 2-pyranone derivatives in moderate to excellent yields. Two plausible reaction mechanisms involving two different ketene intermediates have been proposed to explain the observed chemoselectivity. Moreover, by virtue of the α,β-enone substructure of the [4 + 1] adducts, 1,3-dipolar cycloaddition of nitrile imines has been studied in one-pot to provide various fused pyrazoline derivatives.
Detail
Visible-light-activated aziridination reaction enables simultaneous resolving of C=C bond location and the sn-position isomers in lipids
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cclet.2023.108775
There is a close relationship between the biological functions of lipids and their structures, and various isomers greatly increases the complexity of lipid structures. The C=C bond location and sn-position are two of the essential attributes that determine the structures of unsaturated lipids. However, simultaneous identification of both attributes remains challenging. Here, we develop a visible-light-activated aziridination reaction system, which enables the dual-resolving of the C=C bond location and sn-position isomerism of in lipids when combines with liquid chromatography-mass spectrometry (LC-MS). Based on the derivatization of C=C bonds with PhI=NTs, their location in lipids could be easily identified by tandem MS. Especially, the sn-position isomers of unsaturated phosphatidylcholine (PC) can be separated and quantified by LC-MS after the derivatization. By using the proposed method, the significant changes of the sn-position isomers ratios of PC in mouse brain ischemia were revealed. This study offers a powerful tool for deep lipid structural biology.
Detail
Promoted NH3-SCR activity and hydrothermal stability of Cu-SSZ-50 catalyst synthesized by one-pot method
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cclet.2023.108781
Nitrogen oxide (NOx) is one of the most critical contaminants in the air, and the control of NOx emission from diesel vehicles is very important. Cu-based small-pore zeolites have already been applied for NOx abatement on diesel vehicles. Among the small-pore zeolites, Cu-SSZ-50 catalysts with good NH3-SCR catalytic activity were believed to have potential for application. In this study, a one-pot synthesis method for Cu-SSZ-50 catalysts was developed for the first time, using the co-templates of Cu-TEPA and 2,6-dimethyl-N-methylpyridinium hydroxide. In this synthesis method, Cu-SSZ-50 with various Cu contents can be obtained by adjusting the amount of Cu-TEPA without the need for a further after-treatment process. The addition of Cu-TEPA affected the framework atoms and Cu species, and a lower Si/Al ratio and more SCR active Cu species were obtained. The synthesized catalyst with a Cu/Al ratio of 0.40 exhibited over 90% NOx conversion between 200 °C and 450 °C for the selective catalytic reduction of NOx with NH3 (NH3-SCR). Meanwhile, over 80% NOx conversion could be obtained from 250 °C to 450 °C after hydrothermal aging at 750 °C for 16 h. In addition, both L-H and E-R mechanisms were proven to exist for the one-pot-synthesized Cu-SSZ-50 by in situ DRIFTS experiments. The simple synthesis procedure, excellent catalytic activity and hydrothermal stability brighten the prospects for the application of Cu-SSZ-50.
Detail
Defined organic-octamolybdate crystalline superstructures derived Mo2C@C as efficient hydrogen evolution electrocatalysts
International Journal of Applied Glass Science ( IF 2.087 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cclet.2023.108782
Hydrogen evolution electrocatalysts derived from metal-organic crystalline frameworks can inherit the merits of ordered and adjustable structures with high surface area. In this paper, organic-octamolybdate crystalline superstructures (OOCS) with a fixed stoichiometric ratio of Mo8(L)2 and high Mo content (> 40 wt%) were synthesized using flexible ligands with controllable lengths (named as OOCS-1-3). Then, molybdenum carbides coated with carbon layers as electrocatalysts (Mo2C@C-1-3) can be obtained directly from a one-step high-temperature carbonization process using OOCS-1-3 as precursors. As a typical example, Mo2C@C-3 exhibits satisfactory hydrogen evolution activity with a low overpotential of 151 mV (1.0 mol/L KOH) at 10 mA/cm2 and stability for 24 h. The electrocatalytic activity is mainly from the synergistic interactions between the carbon layers and molybdenum carbide species. Furthermore, compared with the initial content of C, N, Mo in OOCS and Mo2C@C, the catalytic activity increases with the N amount. This work makes organic-octamolybdate crystalline superstructures used as general precursors to product high Mo content electrocatalysts applied in energy storage and conversion fields.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.10 23 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/ijags